Cas no 10318-62-4 (cytidylyl(5'→2')adenosine)

10318-62-4 structure
Nome del prodotto:cytidylyl(5'→2')adenosine
cytidylyl(5'→2')adenosine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cytidylyl(5'.2')adenosine
- [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3R,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl hydrogen phosphate (non-preferred name)
- [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- Adenylyl-(2a(2)a5a(2))-cytidine
- EINECS 233-700-1
- DTXSID001312644
- 10318-62-4
- cytidylyl(5'→2')adenosine
-
- Inchi: InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-28)36-18(14)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)
- Chiave InChI: URZNAIZQTLTEJZ-UHFFFAOYSA-N
- Sorrisi: Nc1ccn(C2OC(COP(O)(=O)OC3C(O)C(CO)OC3n3cnc4c(N)ncnc34)C(O)C2O)c(=O)n1
Proprietà calcolate
- Massa esatta: 572.13825
- Massa monoisotopica: 572.138
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 39
- Conta legami ruotabili: 8
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 283Ų
- XLogP3: _5.2
Proprietà sperimentali
- Densità: 2.23
- Punto di ebollizione: 993.2°C at 760 mmHg
- Punto di infiammabilità: 554.5°C
- Indice di rifrazione: 1.903
- PSA: 283.45
- LogP: -2.21800
cytidylyl(5'→2')adenosine Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Categorie correlate
- Solventi e chimici organici Composti organici Nucleosidi, nucleotidi e analoghi nucleotidi pirimidinici Monofosfati di ribonucleosidi pirimidinici
- Solventi e chimici organici Composti organici Nucleosidi, nucleotidi e analoghi nucleotidi pirimidinici Pirimidina ribonucleotidi Monofosfati di ribonucleosidi pirimidinici
10318-62-4 (cytidylyl(5'→2')adenosine) Prodotti correlati
- 2680800-99-9(tert-butyl N-1-(2-cyanoethyl)-3-phenyl-1H-1,2,4-triazol-5-ylcarbamate)
- 891843-56-4(Benzoic acid, 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)
- 1638772-04-9(methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate;hydrochloride)
- 1804922-90-4(2-Amino-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde)
- 2751702-73-3(Dispiro[2.0.3^{4}.2^{3}]nonan-9-one)
- 2171183-64-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 1806265-69-9(3-Hydroxy-6-methoxy-2-nitro-4-(trifluoromethoxy)pyridine)
- 2210049-82-2(1-{4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}ethan-1-one)
- 1270491-32-1(N-3-(pyrrolidin-2-yl)phenylacetamide)
- 2248373-57-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
